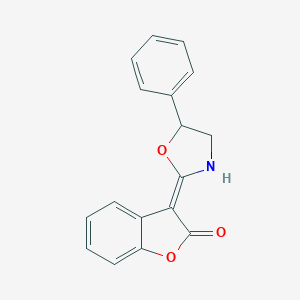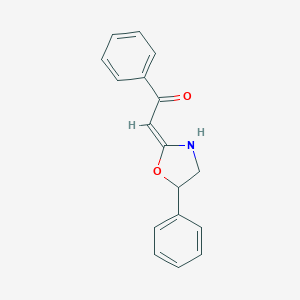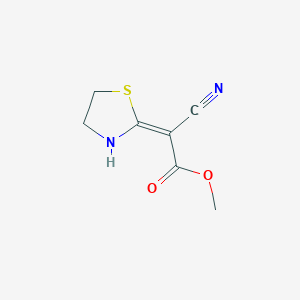![molecular formula C15H24N2O2S B230544 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine](/img/structure/B230544.png)
1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine, also known as PIPES, is a chemical compound that is commonly used in scientific research. PIPES is a zwitterionic buffer that is used to maintain a constant pH in biological experiments. It is a highly soluble compound that is stable over a wide range of temperatures and pH levels.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine is widely used as a buffer in biological experiments. It is commonly used in cell culture media, protein purification, and enzyme assays. 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine is also used in electrophysiology experiments to maintain a constant pH in the recording chamber. In addition, 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine is used in the preparation of liposomes and in the study of membrane transport.
Wirkmechanismus
1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine acts as a zwitterionic buffer that maintains a constant pH in biological experiments. It is able to do this because it has both acidic and basic functional groups that can accept or donate protons depending on the pH of the environment. 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine has a pKa of 7.5, which means that it is most effective at buffering solutions at a pH of 6.5 to 8.5.
Biochemical and Physiological Effects:
1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is safe to use in biological experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine as a buffer in biological experiments are its high solubility, stability over a wide range of temperatures and pH levels, and non-toxicity. However, 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine is not effective at buffering solutions at pH levels below 6.5 or above 8.5. In addition, 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine has a tendency to form complexes with metal ions, which can interfere with certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine in scientific research. One area of interest is the development of new 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine derivatives that are more effective at buffering solutions at extreme pH levels. Another area of interest is the use of 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine in the study of membrane transport and drug delivery systems. Finally, 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine may have potential applications in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease.
Synthesemethoden
The synthesis of 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine involves the reaction between piperazine and isopropylphenylsulfonyl chloride. The reaction takes place in the presence of an organic solvent, such as dichloromethane or chloroform. The reaction mixture is then washed with water and dried over anhydrous magnesium sulfate. The resulting product is a white crystalline powder that is highly soluble in water.
Eigenschaften
Molekularformel |
C15H24N2O2S |
|---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
1-ethyl-4-(4-propan-2-ylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C15H24N2O2S/c1-4-16-9-11-17(12-10-16)20(18,19)15-7-5-14(6-8-15)13(2)3/h5-8,13H,4,9-12H2,1-3H3 |
InChI-Schlüssel |
KNJCCWVWEVKIOM-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(C)C |
Kanonische SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1-(2-Hydroxyethyl)imidazolidin-2-ylidene]malononitrile](/img/structure/B230471.png)
![2-[(E)-4-Chlorophenacylidene]thiazolidine](/img/structure/B230475.png)


![2-[(4-Chlorophenyl)(4-morpholinyl)methylene]malononitrile](/img/structure/B230502.png)






